Cypellogin A
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Overview
Description
Cypellogin A is a natural product found in Eucalyptus cypellocarpa with data available.
Scientific Research Applications
Isolation and Structural Elucidation
Cypellogin A, along with its variants B and C, has been isolated from the dried leaves of Eucalyptus cypellocarpa. These are acylated flavonol glycosides whose structures were elucidated using spectroscopic methods and chemical evidence. This discovery contributes to the understanding of the chemical diversity in Eucalyptus species and provides a basis for further research into their potential biological activities and applications (Kasajima et al., 2005).
Bioinformatics Tools for Research
While not directly related to Cypellogin A, tools like Cytoscape 3 are vital for exploring biological networks, including those related to the mechanisms of action of various compounds like Cypellogin A. Cytoscape allows researchers to visualize and analyze complex interactions, supporting tasks such as gene function prediction and pathway construction, which could be essential for understanding the biological implications of Cypellogin A (Su et al., 2014).
Advanced Cytometry Techniques
Mass cytometry is another critical tool in biological research. This technology can measure over 40 cellular parameters at single-cell resolution, significantly enhancing the ability to evaluate complex systems. Such advanced cytometry techniques could be instrumental in studying the cellular impacts of Cypellogin A, including its interactions with various cellular components (Spitzer & Nolan, 2016).
Mechanotransduction Research
Studies on mechanotransduction, which investigates how mechanical forces are converted into chemical signals, are relevant in understanding how compounds like Cypellogin A might interact with and influence cellular mechanics and gene activities (Wang, Tytell, & Ingber, 2009).
properties
Product Name |
Cypellogin A |
---|---|
Molecular Formula |
C31H34O14 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C31H34O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h3,5,8-11,15,21,23,25-26,30,32-36,38-39,41H,4,6-7,12H2,1-2H3/t15-,21+,23+,25-,26+,30-/m0/s1 |
InChI Key |
GUDLVBZWVXAHOX-SCCIGHLQSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
synonyms |
cypellogin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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